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(1S,2S)-2-Aminocyclopentane-1-carboxamide

Cat. No.: B13328983
M. Wt: 128.17 g/mol
InChI Key: FUGFTUCRJJFPES-WHFBIAKZSA-N
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Description

Context of Cyclic Amino Acid Derivatives in Modern Chemical Research

Cyclic amino acids are a class of amino acids that feature a cyclic structure within their side chain or backbone. molecularcloud.org This structural feature distinguishes them from the 20 standard proteinogenic amino acids and imparts unique properties. molecularcloud.org Proline is a well-known natural example, where its five-membered ring structure restricts the flexibility of the polypeptide chain. molecularcloud.org In modern chemical research, the synthesis and incorporation of non-natural cyclic amino acid derivatives have become a pivotal strategy for creating novel molecules with tailored functions. researchgate.netnih.gov

The applications of these derivatives are extensive and span multiple scientific disciplines. molecularcloud.org In peptide synthesis, they are used to introduce specific structural constraints, influencing the folding and stability of peptides. molecularcloud.orgscripps.edu This has significant implications in drug discovery, where cyclic amino acids can be used to design and develop new therapeutic agents with enhanced stability, improved target specificity, and favorable pharmacokinetic profiles. molecularcloud.org Beyond medicine, these compounds are utilized in bioengineering to create modified proteins for applications like drug delivery systems and in materials science to produce polymers with improved mechanical and thermal properties. molecularcloud.org The ability to create conformationally constrained analogues of common amino acids allows researchers to probe protein structure and function, making cyclic amino acid derivatives invaluable tools in chemical biology. molecularcloud.orgresearchgate.net

Importance of Conformationally Restricted Scaffolds in Peptidomimetic and Drug Design

Peptidomimetics are compounds designed to mimic natural peptides, retaining their ability to interact with biological targets but overcoming inherent liabilities such as poor metabolic stability and low bioavailability. nih.gov A cornerstone of peptidomimetic design is the principle of conformational restriction. magtech.com.cn Peptides are often highly flexible molecules, which can be detrimental to their biological activity as they may adopt numerous conformations, only one of which might be active. scripps.edu By incorporating rigid structural elements, such as cyclic scaffolds, the conformational freedom of the molecule is significantly reduced. magtech.com.cnlifechemicals.com

This restriction can lock the molecule into its bioactive conformation, leading to a significant improvement in pharmacodynamic and pharmacokinetic properties. magtech.com.cn Enhanced bioactivity, greater selectivity for specific receptors, and increased resistance to enzymatic degradation are key benefits of this approach. magtech.com.cn The process of designing these molecules often begins with identifying the key amino acid residues responsible for the biological effect (the pharmacophore) and then using structural constraints to probe the optimal three-dimensional arrangement of these features. nih.govmdpi.com

The success of this strategy is demonstrated by several commercial drugs that incorporate conformationally restricted amino acid analogues. lifechemicals.com These compounds serve as powerful tools in medicinal chemistry, enabling the development of therapeutics with improved efficacy and duration of action. nih.gov

Table 1: Examples of Marketed Drugs Developed Using Conformationally Restricted Amino Acid Analogs

Drug Name Therapeutic Class
Ximelagatran Anticoagulant
Zabicipril Angiotensin-Converting Enzyme (ACE) Inhibitor
Saxagliptin Oral Hypoglycemic (Anti-diabetic)

This table is based on information from Life Chemicals. lifechemicals.com

Overview of (1S,2S)-2-Aminocyclopentane-1-carboxamide within the Class of Aminocyclopentane Derivatives

This compound belongs to the class of aminocyclopentane derivatives, which are characterized by a five-membered carbocyclic ring substituted with at least one amino group. This particular compound features a carboxamide group and an amino group attached to adjacent carbon atoms (C1 and C2) with a specific trans stereochemistry, denoted by the (1S,2S) configuration. It is a derivative of the corresponding carboxylic acid, (1S,2S)-2-Aminocyclopentanecarboxylic acid, which serves as its direct synthetic precursor.

The aminocyclopentane scaffold is of significant interest in medicinal chemistry. The cyclopentane (B165970) ring provides a conformationally restricted backbone that can be used to mimic peptide turns or to position functional groups in a well-defined spatial orientation. nih.gov While specific research on this compound is not extensively detailed in publicly available literature, the properties and synthesis of its parent carboxylic acid are well-documented, providing insight into the chemical nature of this scaffold.

The synthesis of the core structure, 2-aminocyclopentanecarboxylic acid, has been achieved through scalable methods that allow for the preparation of all possible stereoisomers. nih.govacs.org A common strategy involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate with a chiral amine, such as (S)-α-phenylethylamine, followed by separation of diastereomers and subsequent deprotection steps to yield the enantiomerically pure amino acid. nih.govacs.org This amino acid can then be converted to the target carboxamide through standard peptide coupling and amidation reactions.

The physical and chemical properties of the parent compound, (1S,2S)-2-Aminocyclopentanecarboxylic acid, highlight the characteristics of this molecular framework.

Table 2: Physicochemical Properties of (1S,2S)-2-Aminocyclopentanecarboxylic acid

Property Value
IUPAC Name (1S,2S)-2-aminocyclopentane-1-carboxylic acid
CAS Number 64191-13-5
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Topological Polar Surface Area 63.3 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
XLogP3 -2

This table is compiled from data available in PubChem and other chemical databases. echemi.comguidechem.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O B13328983 (1S,2S)-2-Aminocyclopentane-1-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(1S,2S)-2-aminocyclopentane-1-carboxamide

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5-/m0/s1

InChI Key

FUGFTUCRJJFPES-WHFBIAKZSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)N)C(=O)N

Canonical SMILES

C1CC(C(C1)N)C(=O)N

Origin of Product

United States

Stereoselective Synthesis of 1s,2s 2 Aminocyclopentane 1 Carboxamide and Its Stereoisomers

Strategic Approaches to the Cyclopentane (B165970) Amino Acid Core

The construction of the cyclopentane ring containing both an amino and a carboxamide group at specific stereocenters requires sophisticated synthetic strategies. Several modern synthetic methodologies can be strategically employed to create this cyclic amino acid scaffold.

Ring-Closing Metathesis in the Formation of Cyclic Amino Acid Scaffolds

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of various ring sizes, including the five-membered ring of the cyclopentane system. researchgate.net This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene. nih.gov For the synthesis of a 2-aminocyclopentane-1-carboxamide precursor, a suitably functionalized acyclic diene precursor would be required. The double bond formed in the cyclopentene (B43876) ring after RCM can then be hydrogenated to afford the saturated cyclopentane ring. This method offers the advantage of being highly tolerant to various functional groups. nih.gov The synthesis of 13-, 14-, and 15-membered cyclic lactams has been successfully achieved using Grubbs' RCM method. semanticscholar.orgresearchgate.net

Tandem Rearrangements and Cyclization Reactions

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to complex molecules. A tandem aza-Claisen rearrangement followed by a carbocyclization of N-allyl ynamides has been utilized to synthesize cyclopentenimines. sciprofiles.com While not a direct route to the target saturated carboxamide, the resulting cyclopentenimine could potentially be further elaborated through reduction and functional group manipulation to yield the desired 2-aminocyclopentane-1-carboxamide scaffold. This type of tandem sequence allows for the rapid construction of the cyclopentane ring with embedded nitrogen functionality.

Intramolecular Cyclization Pathways for Aminocyclopentane Rings

Intramolecular cyclization reactions are a cornerstone of cyclic compound synthesis. One such pathway could involve the intramolecular Michael addition. For instance, a linear precursor containing a nucleophilic amine and an α,β-unsaturated ester moiety could be designed to undergo cyclization to form the five-membered ring. The stereochemical outcome of such a cyclization can often be controlled by the existing stereocenters in the acyclic precursor or by the use of chiral catalysts. Another approach involves the intramolecular cyclization of N-cyano sulfoximines, which has been shown to be an effective method for the synthesis of thiadiazine 1-oxides. nih.gov While a different heterocyclic system, the underlying principle of intramolecular cyclization could be adapted for the synthesis of carbocyclic amino acid derivatives.

Hydroamination Methodologies for Cyclic Amino Acid Derivatives

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, provides a direct and atom-economical route to amines. libretexts.org Intramolecular hydroamination of an appropriate amino-alkene precursor can be a powerful strategy to construct the aminocyclopentane ring. libretexts.org This reaction can be catalyzed by a variety of metals, including early transition metals and lanthanides. libretexts.org The regioselectivity and stereoselectivity of the cyclization can be influenced by the choice of catalyst and the substitution pattern on the alkene. Both α- and β-amino acids can be synthesized via hydroamination catalyzed by C-N lyases. researchgate.net Furthermore, copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds has been developed for the enantioselective synthesis of β-amino acid derivatives. nih.gov

Asymmetric Synthesis of Enantiopure (1S,2S)-2-Aminocyclopentane-1-carboxylic Acid Precursors

The synthesis of the target carboxamide begins with the stereoselective synthesis of its corresponding carboxylic acid precursor, (1S,2S)-2-Aminocyclopentane-1-carboxylic acid. A scalable synthesis of all four stereoisomers of this key precursor has been reported, providing a robust foundation for obtaining the desired enantiopure starting material. nih.govacs.org

The key steps in a reported scalable synthesis are outlined in the table below:

StepReactionReagents and ConditionsProduct
1Reductive Amination(S)-α-phenylethylamine, isobutyric acid, toluene, 70°C; then NaBH(OAc)₃, CH₂Cl₂Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate
2Salt Formation and ResolutionHBr; then (D)-DBTA for cis-isomersDiastereomeric salts
3Liberation of Free AmineKHCO₃, K₂CO₃Ethyl ester of the aminocyclopentanecarboxylic acid
4HydrogenolysisH₂, 10% Pd/C, MeOH, 45°CEthyl 2-aminocyclopentanecarboxylate hydrobromide
5Hydrolysis10% HCl, 60-70°C(1S,2S)-2-Aminocyclopentanecarboxylic acid

Data sourced from a scalable synthesis of 2-aminocyclopentanecarboxylic acid stereoisomers. nih.govacs.org

The final conversion of the carboxylic acid to the carboxamide can be achieved through standard amide bond formation protocols. This typically involves activation of the carboxylic acid (e.g., to an acid chloride or with a peptide coupling reagent) followed by reaction with ammonia (B1221849).

Diastereoselective Conjugate Additions for Stereocontrol

Diastereoselective conjugate addition reactions are a powerful method for establishing stereocenters. nih.gov In the context of synthesizing the 2-aminocyclopentane-1-carboxylic acid precursor, a key strategy involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. This approach allows for the introduction of the amino group and the simultaneous setting of the stereochemistry at the C2 position relative to the ester group at C1.

For example, the conjugate addition of a homochiral lithium N-benzyl-N-alpha-methylbenzylamide to a cyclopentene-1-carboxylate derivative can proceed with high diastereoselectivity. nih.gov The facial selectivity of the addition is controlled by the chiral auxiliary on the nitrogen nucleophile. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched aminocyclopentane derivative. This method offers a versatile entry to various stereoisomers of 2-aminocyclopentanecarboxylic acid by selecting the appropriate enantiomer of the chiral amine and the geometry of the unsaturated ester.

The following table summarizes the key aspects of this approach:

Reaction TypeNucleophileSubstrateKey Feature
Diastereoselective Conjugate AdditionChiral Lithium Amideα,β-Unsaturated Cyclopentane EsterThe chiral auxiliary on the lithium amide directs the stereoselective addition to the β-carbon of the unsaturated ester.

This strategy has proven effective in the synthesis of various cyclic β-amino acid derivatives. nih.gov

Chiral Auxiliary and Glycine Equivalent Strategies

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide a reaction stereoselectively. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis.

One effective and scalable method for preparing the stereoisomers of 2-aminocyclopentanecarboxylic acid, the direct precursor to the target compound, employs a chiral amine that functions as an auxiliary. nih.govacs.org Specifically, (S)-α-phenylethylamine is reacted with ethyl 2-oxocyclopentanecarboxylate in a reductive amination process. nih.gov The chiral amine directs the stereochemical outcome of the reaction, leading to the formation of a diastereomeric mixture of amino esters. nih.govacs.org The desired diastereomer, ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate, can then be isolated and advanced. nih.govacs.org

The general principle involves three main stages: covalent bonding of the auxiliary to the substrate, a subsequent diastereoselective transformation, and finally, the cleavage of the auxiliary. wikipedia.org While various auxiliaries like oxazolidinones and pseudoephedrine are widely used in asymmetric synthesis for reactions such as alkylations and aldol (B89426) reactions, the use of chiral amines like (S)-α-phenylethylamine is particularly well-suited for synthesizing chiral amino acids from keto-acid precursors. nih.govwikipedia.orgnih.gov

Reagent/AuxiliaryTypeRole in Synthesis
(S)-α-Phenylethylamine Chiral AmineActs as a chiral auxiliary in the reductive amination of a keto-ester, directing the stereoselective formation of the amino acid precursor. nih.govacs.org
Oxazolidinones Chiral AuxiliaryGeneral auxiliary used to control stereochemistry in alkylation and aldol reactions by providing a sterically hindered environment. wikipedia.orgnih.gov
Pseudoephedrine Chiral AuxiliaryForms chiral amides with carboxylic acids, allowing for diastereoselective alkylation at the α-position. wikipedia.org

Substrate-Controlled Enantioselective Routes

Substrate-controlled synthesis relies on the existing chirality within a molecule to direct the stereochemistry of subsequent transformations. In the context of synthesizing (1S,2S)-2-aminocyclopentanecarboxylic acid, a key strategy involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate with a chiral amine, followed by a diastereoselective epimerization and crystallization. nih.govacs.org

The synthesis begins with the reaction of ethyl 2-oxocyclopentanecarboxylate with (S)-α-phenylethylamine. nih.gov This initial step forms an enamine intermediate, which is then subjected to reduction. The subsequent crucial step is an epimerization reaction. The crude mixture of amino esters is treated with sodium ethoxide in ethanol, which facilitates the equilibration of the stereocenters to favor the thermodynamically more stable trans-isomer, (1S,2S). nih.govacs.org

The resulting ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate is then isolated as its hydrobromide salt. nih.govacs.org This crystallization-induced diastereomer resolution is a highly efficient method for obtaining the desired (S,S,S) diastereomer in high purity. nih.gov The chiral (S)-α-phenylethylamine group is later removed via catalytic hydrogenation, leaving the enantiomerically pure (1S,2S)-2-aminocyclopentanecarboxylic acid ethyl ester. nih.govacs.org This route is advantageous as it can be easily adapted to produce the opposite enantiomer by using (R)-α-phenylethylamine. acs.org

Conversion of Carboxylic Acid Precursors to (1S,2S)-2-Aminocyclopentane-1-carboxamide

The final step in the synthesis of the target molecule involves the conversion of the carboxylic acid functional group of (1S,2S)-2-aminocyclopentanecarboxylic acid into a primary carboxamide. This transformation requires careful management of the reactive amino group through the use of protecting groups, followed by a standard amidation reaction.

Amidation Reactions and Amine Protecting Group Chemistry

Direct amidation of a carboxylic acid is challenging and typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine or ammonia. researchgate.net However, in the case of amino acids, the presence of the nucleophilic amine group on the same molecule can lead to undesired side reactions, such as polymerization. jocpr.com To prevent this, the amine functionality must be temporarily masked with a protecting group. jocpr.comwikipedia.org

Common protecting groups for amines in peptide and amino acid chemistry include the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. jocpr.com The choice of protecting group is critical and depends on its stability under the conditions required for subsequent reactions and the specific conditions needed for its removal. uchicago.edu The concept of "orthogonal protection" is vital in multi-step synthesis, where different protecting groups can be removed selectively without affecting others in the molecule. jocpr.comuchicago.edu For instance, an Fmoc group is base-labile, while a Boc group is acid-labile, and a benzyl (B1604629) ester can be removed by hydrogenolysis, allowing for selective deprotection strategies. jocpr.comwikipedia.org

Once the amine is protected, the carboxylic acid can be activated and converted to the amide. Common methods for amidation involve converting the carboxylic acid to a more reactive species like an acyl halide or anhydride, or using coupling reagents that form a highly reactive intermediate in situ. researchgate.net This activated intermediate then readily reacts with an ammonia source to form the desired primary carboxamide.

Synthesis of Specific Protected this compound Intermediates

A key intermediate for the synthesis of the final carboxamide is N-protected (1S,2S)-2-aminocyclopentanecarboxylic acid. A well-documented example is the synthesis of Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid. nih.govacs.org

The synthesis starts with the diastereomerically pure salt, ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate hydrobromide. nih.govacs.org The first step is the removal of the (S)-α-phenylethyl chiral auxiliary via catalytic hydrogenation. The reaction is typically carried out using palladium on activated carbon (10% Pd/C) under a hydrogen atmosphere. nih.govacs.org This cleavage yields the ethyl ester of (1S,2S)-2-aminocyclopentanecarboxylic acid.

Following the removal of the auxiliary, the now-free amino group is protected with the Fmoc group. This is achieved by reacting the amino ester with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a similar Fmoc-donating reagent in the presence of a base. The final step is the saponification (hydrolysis) of the ethyl ester using a base like sodium hydroxide, followed by acidification, to yield the desired Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid. nih.govacs.org This protected amino acid is now ready for the final amidation step to produce the target compound.

StepStarting MaterialReagentsProduct
1. Hydrogenolysis Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate•HBrH₂, 10% Pd/C, MeOHEthyl (1S,2S)-2-aminocyclopentanecarboxylate
2. Amine Protection Ethyl (1S,2S)-2-aminocyclopentanecarboxylateFmoc-Cl, BaseEthyl Fmoc-(1S,2S)-2-aminocyclopentanecarboxylate
3. Saponification Ethyl Fmoc-(1S,2S)-2-aminocyclopentanecarboxylate1. NaOH (aq) 2. HCl (aq)Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid

Chemical Transformations and Functionalization of 1s,2s 2 Aminocyclopentane 1 Carboxamide

Strategies for Peptide Bond Formation and Oligomerization

The primary amine of (1S,2S)-2-aminocyclopentane-1-carboxamide serves as a key handle for its incorporation into peptide chains. Standard peptide coupling reagents can be employed to form a peptide bond between the amine of this cyclic β-amino acid and the carboxylic acid of another amino acid. The corresponding carboxylic acid, (1S,2S)-2-aminocyclopentanecarboxylic acid, is known to strongly enhance the helical propensity of peptides when combined with α-amino acids. researchgate.net

Oligomers containing trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) have been shown to adopt stable 12-helix structures. nih.gov When incorporated into peptides, these cyclic residues impart a high degree of rigidity and compactness. researchgate.net For instance, placing (1S,2S)-2-ACPC at every third residue can lead to the formation of unique helical structures like the 10/11/11-helix and the 14-helix. researchgate.net The 10/11/11-helix is defined by an i→i+3 hydrogen bonding pattern, while the 14-helix exhibits an i→i+4 hydrogen bonding pattern, similar to that of an α-helix. researchgate.net

The synthesis of peptides incorporating these residues typically involves solution-phase or solid-phase peptide synthesis (SPPS) protocols. The amine group of the cyclopentane (B165970) moiety can be protected, commonly with Fmoc or Boc groups, to allow for controlled, stepwise elongation of the peptide chain. nih.govacs.org

Table 1: Common Coupling Reagents for Peptide Synthesis

Coupling ReagentDescription
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A highly effective coupling reagent that minimizes racemization. nih.gov
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)A widely used reagent for activating carboxylic acids for amide bond formation.
DCC (N,N'-Dicyclohexylcarbodiimide)A classic carbodiimide-based coupling reagent.

Regioselective Derivatization of the Cyclopentane Ring System

Beyond modifications at the amine and carboxamide groups, the cyclopentane ring itself can be functionalized to introduce additional chemical diversity. Achieving regioselectivity in these transformations is crucial for synthesizing well-defined structures. While direct C-H activation on the this compound scaffold is challenging, synthetic strategies starting from functionalized cyclopentane precursors can provide access to derivatized analogues.

For instance, the synthesis of hydroxylated derivatives of cyclic β-amino acids has been demonstrated starting from precursors with existing stereocenters. nih.gov Methodologies involving epoxide ring-opening reactions on related cyclic systems have been shown to proceed with high regioselectivity, dictated by the conformational constraints of the ring. nih.gov Such strategies could be adapted to precursors of this compound to install hydroxyl or other functional groups at specific positions on the cyclopentane ring.

Introduction of Diverse Substituents for Structural and Functional Modulation

The introduction of a wide range of substituents onto the cyclopentane ring can significantly impact the molecule's conformation, polarity, and biological activity. These modifications can be used to fine-tune the properties of peptides and other molecules incorporating this scaffold.

For example, the incorporation of polyhydroxylated cyclohexane (B81311) β-amino acids into peptides has been shown to be compatible with the formation of stable helical secondary structures. chemrxiv.org This suggests that the introduction of polar hydroxyl groups onto the cyclopentane ring of this compound could be a viable strategy for modulating the solubility and interaction profile of the resulting molecules without disrupting their desired secondary structure.

Synthetic routes to enantiopure cis- and trans-2-aminocyclopentanecarboxylic acid often involve intermediates that could be intercepted to introduce substituents. nih.govacs.org For example, conjugate addition reactions to cyclopentene-1-carboxylate derivatives could be employed using substituted nucleophiles to generate a range of derivatized cyclopentane rings. nih.gov

Table 2: Potential Substituents and Their Effects

SubstituentPotential Effect
Hydroxyl (-OH)Increased polarity and hydrogen bonding potential.
Alkyl ChainsIncreased lipophilicity and potential for hydrophobic interactions.
Aromatic RingsIntroduction of π-stacking interactions and potential for altered biological targeting.
Halogens (F, Cl, Br)Modulation of electronic properties and metabolic stability.

Conformational Analysis and Spectroscopic Characterization of 1s,2s 2 Aminocyclopentane 1 Carboxamide Derivatives

Conformational Dynamics of the Cyclopentane (B165970) Ring in Aminocyclopentane Systems

The five-membered cyclopentane ring is not planar. To alleviate the torsional strain that would be present in a planar conformation, it adopts a puckered structure. libretexts.org The lowest energy conformations are typically the 'envelope', where four carbon atoms are coplanar and the fifth is out of the plane, and the 'twist', where no four atoms are coplanar. nih.gov

In aminocyclopentane systems, the ring is in a constant state of dynamic motion, rapidly interconverting between various puckered forms through a process known as pseudorotation. youtube.com This process involves partial rotations about the carbon-carbon bonds, allowing the "pucker" to move around the ring without a significant energy barrier. youtube.com As a result, even though the geometry of the ring is distorted at any given instant, spectroscopic methods like NMR often show that all the carbon atoms are equivalent on average due to this rapid conformational averaging. youtube.com

The specific conformational preferences of the cyclopentane ring in derivatives of (1S,2S)-2-Aminocyclopentane-1-carboxamide are influenced by the substituents. The orientation of the amino and carboxamide groups, and their potential for intramolecular interactions, can favor certain envelope or twist conformations over others. Computational studies on related aminocyclopentane carboxylic acids have shown that the puckering of the ring is coupled to the conformation of the amino acid backbone, indicating a complex interplay between the ring's intrinsic dynamics and the spatial arrangement of its substituents. nih.gov

Impact of Conformational Restriction on Peptidomimetic Secondary Structures

Incorporating residues with restricted conformational freedom, like this compound, into peptide chains is a well-established strategy in the design of peptidomimetics. wjarr.comresearchgate.net Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved properties, such as enhanced metabolic stability and receptor selectivity. magtech.com.cnslideshare.net The rigid cyclopentane backbone reduces the number of accessible conformations for the peptide chain, which can pre-organize the molecule into a specific secondary structure. wjarr.com

The introduction of the parent β-amino acid, (1S,2S)-2-aminocyclopentanecarboxylic acid (trans-ACPC), into peptides has been shown to strongly promote the formation of well-defined helical structures. researchgate.netrsc.org Depending on the sequence pattern, these α/β-peptides can adopt unique conformations like the 10/11/11-helix or the 14-helix, which are stabilized by specific intramolecular hydrogen bonding patterns. researchgate.net For example, the 14-helix is characterized by an i, i+4 hydrogen bonding pattern, similar to a classic α-helix. researchgate.net This ability to predictably induce stable, folded structures makes these cyclic residues valuable building blocks for creating foldamers—oligomers that adopt specific, compact structures.

The conformational constraint not only stabilizes secondary structures but also orients the side chains of neighboring amino acids into specific spatial arrangements. This is crucial for mimicking the bioactive conformation of a natural peptide ligand and ensuring precise interaction with its biological target, such as a receptor or enzyme. magtech.com.cn

Application of Advanced Spectroscopic Techniques for Structural Elucidation

A combination of advanced spectroscopic techniques is essential for the unambiguous structural and conformational characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the three-dimensional structure of these molecules in solution.

¹H and ¹³C NMR provide fundamental information about the chemical environment of each proton and carbon atom, confirming the covalent structure. nih.govlibretexts.org For the parent amino acid, (1S,2S)-2-aminocyclopentanecarboxylic acid, characteristic chemical shifts are observed. acs.org

2D NMR techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

Nuclear Overhauser Effect (NOE) and Rotating-Frame Overhauser Effect (ROE) experiments (NOESY and ROESY) are particularly powerful for conformational analysis. acs.orgacs.org These techniques detect protons that are close in space (typically <5 Å), providing distance restraints that are used to build and validate 3D structural models. acs.orggla.ac.uk

Below is a table summarizing the reported NMR data for the parent compound, (1S,2S)-2-aminocyclopentanecarboxylic acid, which serves as a reference for its derivatives.

1H and 13C NMR Spectroscopic Data for (1S,2S)-2-Aminocyclopentanecarboxylic Acid in D₂O. acs.org
NucleusChemical Shift (δ) in ppmAssignment
¹H3.88 (q, J = 7.4 Hz, 1H)CHNH₂
¹H2.90–2.97 (m, 1H)CHCO₂H
¹H2.13–2.23 (m, 2H)CH₂
¹H1.66–1.91 (m, 4H)CH₂CH₂
¹³C177.1CO₂H
¹³C53.9CHNH₂
¹³C48.2CHCO₂H
¹³C30.4CH₂
¹³C28.6CH₂
¹³C22.7CH₂

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. thermofisher.com For this compound, characteristic vibrational bands would be expected for the N-H bonds of the primary amine and the amide group (typically in the 3300–3500 cm⁻¹ region), as well as a strong absorption for the amide C=O (carbonyl) stretch (around 1650 cm⁻¹). libretexts.orgpressbooks.pub

Mass Spectrometry (MS) , especially high-resolution mass spectrometry (HRMS), is used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio. acs.org

Computational Modeling for Predicting Conformational Landscapes and Interactions

Computational modeling complements experimental techniques by providing detailed, energetic insights into the conformational preferences and intermolecular interactions of this compound derivatives.

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to calculate the relative energies of different conformations with high precision. nih.gov QM calculations are also employed to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the computed structures. nih.gov This combined approach of MD simulations and DFT calculations offers a powerful protocol for determining the solution-state conformational ensembles of flexible and semi-flexible molecules. nih.gov

Furthermore, molecular docking studies can be performed to predict how these conformationally restricted peptidomimetics bind to their biological targets. nih.gov By understanding the preferred conformations of the ligand, it is possible to model its interaction with a receptor's binding site, providing a rational basis for the design of new and more potent therapeutic agents. nih.gov

Applications in Chemical Biology and Rational Drug Design

Rational Design of Peptidomimetics Incorporating the (1S,2S)-2-Aminocyclopentane-1-carboxamide Moiety

The rational design of peptidomimetics is a cornerstone of modern medicinal chemistry, aiming to create molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov The rigid cyclopentane (B165970) scaffold of this compound makes it an attractive building block for this purpose.

The constrained five-membered ring of the aminocyclopentane core in this compound serves as an effective mimic for the pyrrolidine (B122466) ring of the amino acid proline. nih.gov Proline is unique among the standard amino acids for its cyclic structure, which introduces significant conformational rigidity into a peptide backbone, often inducing specific secondary structures like β-turns. researchgate.net By replacing proline with the this compound moiety, chemists can enforce a similar conformational constraint, thereby preserving or enhancing the desired three-dimensional shape required for biological activity.

This mimicry has been demonstrated in analogs of morphiceptin (B1676752), an opioid peptide with the sequence Tyr-Pro-Phe-Pro-NH2. nih.gov In a study, the proline residue at position two was substituted with various stereoisomers of 2-aminocyclopentane carboxylic acid (a closely related analog). nih.gov This substitution aimed to explore the structural requirements for receptor binding, leveraging the rigid cyclopentane ring to mimic the conformational role of proline. nih.gov The defined stereochemistry of the (1S,2S) isomer ensures a precise spatial arrangement of the amino and carboxamide groups, which is critical for replicating the geometry of the natural peptide-receptor interaction. nih.gov

A significant drawback of using natural peptides as therapeutic agents is their rapid degradation by proteases and peptidases in the body. nih.gov Incorporating non-natural amino acids like this compound can significantly enhance peptide stability. nih.gov The β-amino acid structure of this moiety is not a natural substrate for many common proteases, making the adjacent peptide bonds more resistant to enzymatic cleavage. nih.gov

Furthermore, the conformational rigidity imparted by the cyclopentane ring can lead to an increase in receptor affinity. nih.gov Natural peptides are often highly flexible, and only one of their many possible conformations is active for receptor binding. nih.gov By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, which can lead to a more favorable binding affinity. nih.gov This increased conformational stability facilitates more effective interactions with receptors and enzymes. nih.gov Strategies to enhance the binding affinity of peptide ligands often focus on reducing conformational flexibility to lock the molecule into the precise orientation required for interaction with the target protein. unimi.it Modifications such as N-terminal acetylation can also be employed to protect against degradation by exopeptidases, further improving stability. nih.gov

Structure-Activity Relationship (SAR) Studies of Aminocyclopentane-1-carboxamide Analogs

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound relates to its biological activity. drugdesign.orgcollaborativedrug.com For analogs of this compound, SAR analyses focus on understanding the roles of stereochemistry and functional group modifications to optimize therapeutic potential. nih.gov

Stereochemistry is a critical determinant of a drug's biological activity, as biological targets like receptors and enzymes are chiral environments. nih.govmdpi.comijpsjournal.com The specific three-dimensional arrangement of atoms profoundly affects how a molecule interacts with its target. mhmedical.com The influence of stereochemistry is evident in studies of morphiceptin analogs where the proline residue was replaced by the four different stereoisomers of 2-aminocyclopentane carboxylic acid (β-Ac5c). nih.gov

The results of this study, summarized in the table below, demonstrate a stark dependence on stereochemistry for biological activity at opioid receptors. nih.gov

Analog StereochemistryReceptor ActivityFinding
(R,S)-β-Ac5cActive at µ and δ-opioid receptorsShowed a slight preference for the µ-receptor. nih.gov
(S,R)-β-Ac5cMinimal activity at µ-receptor, inactive at δ-receptorThe specific spatial orientation is crucial for binding. nih.gov
(S,S)-β-Ac5cMinimal activity at µ-receptor, inactive at δ-receptorTrans-configuration was not well-tolerated by the receptors. nih.gov
(R,R)-β-Ac5cMinimal activity at µ-receptor, inactive at δ-receptorTrans-configuration was not well-tolerated by the receptors. nih.gov

This research highlights that only the (R,S) cis configuration was active, underscoring that precise stereochemical control, such as that in the (1S,2S) configuration of 2-aminocyclopentane-1-carboxamide, is essential for effective biological recognition and activity. nih.gov Even subtle changes in the spatial arrangement of the amino and carboxyl/carboxamide groups can lead to a complete loss of interaction with the biological target. nih.govnih.gov

Rational drug design involves systematically modifying a lead compound to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. nih.gov For aminocyclopentane-1-carboxamide analogs, several strategies can be employed based on SAR principles. mdpi.com

Design StrategyRationalePotential Outcome
Functional Group Modification Altering functional groups can modify properties like solubility, hydrogen bonding capacity, and metabolic stability. mdpi.com Replacing a carboxylic acid with a carboxamide, for instance, changes the hydrogen bonding profile and can improve stability and membrane permeability. Enhanced binding affinity, improved bioavailability, increased metabolic stability.
Stereochemical Variation As demonstrated, different stereoisomers can have vastly different biological activities. nih.gov Synthesizing and testing all possible stereoisomers is a key strategy to identify the most potent and selective configuration (the eutomer). mdpi.comIdentification of the optimal stereoisomer with the highest target affinity and lowest off-target effects. nih.govmdpi.com
Conformational Constraint Introducing additional cyclic structures or bulky substituents to further restrict the molecule's conformation. nih.govIncreased receptor affinity and selectivity by pre-organizing the molecule into its bioactive conformation. nih.gov
Bioisosteric Replacement Replacing parts of the molecule with other groups that have similar physical or chemical properties but may alter the biological effect. For example, replacing the carboxamide with a tetrazole ring.Improved metabolic stability, altered receptor subtype selectivity, or modified pharmacokinetic properties.

These strategies, guided by SAR data, allow for the iterative optimization of lead compounds to produce drug candidates with superior therapeutic profiles. nih.gov

Biochemical Target Identification and Mechanistic Elucidation

Identifying the specific molecular targets of a compound and elucidating its mechanism of action are crucial steps in drug development. For this compound and its analogs, target identification is guided by its design as a peptidomimetic. The mechanism of action typically involves its interaction with specific molecular targets such as enzymes or receptors, where it can function as an inhibitor or activator depending on its binding affinity.

Given its role as a proline mimic, likely targets include receptors that bind proline-containing peptide ligands. nih.gov The studies on morphiceptin analogs strongly suggest that opioid receptors, particularly the µ-opioid receptor, are a potential target class for peptidomimetics incorporating this scaffold. nih.govnih.gov The compound's structural similarity to amino acids also suggests potential interactions with other receptors or enzymes involved in neurotransmission.

Further mechanistic elucidation would involve a series of biochemical and pharmacological assays:

Receptor Binding Assays: Competitive radioligand binding assays using a panel of receptors (e.g., opioid, GPCRs) would quantify the binding affinity (Ki) of the compound for various potential targets. nih.gov

Functional Assays: Once a binding target is identified, functional assays (e.g., GTPγS binding, cAMP measurement) would determine whether the compound acts as an agonist, antagonist, or inverse agonist at that receptor. nih.gov

Enzyme Inhibition Assays: If the compound is designed to mimic a peptide substrate, its ability to inhibit relevant proteases or other enzymes would be tested.

While the precise molecular targets for this compound are not extensively defined in the literature, its structural design provides a clear rationale for investigating its activity at receptors that recognize conformationally constrained peptides.

Inhibition of Specific Enzymes by Related Analogs

While direct inhibitory data for this compound against specific enzymes is not extensively documented in the available literature, the aminocyclopentane scaffold is a key feature in the design of various enzyme inhibitors. The rigid cyclopentane ring helps to lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for the target enzyme's active site.

One class of enzymes where cyclopentane-based structures have been explored is the cathepsins , a family of proteases involved in various physiological and pathological processes. For instance, novel inhibitors of cathepsin K, an enzyme implicated in osteoporosis, have been developed. rsc.org While these may not be direct analogs of this compound, the principle of using a rigid carbocyclic scaffold to achieve potent and selective inhibition is a shared concept. The design of such inhibitors often involves structure-activity relationship (SAR) studies to optimize the substituents on the cyclopentane ring to maximize interactions with the enzyme's active site. rsc.org

Another relevant enzyme class is Dipeptidyl Peptidase IV (DPP-4) , a target in the treatment of type 2 diabetes. nih.gov DPP-4 inhibitors, known as gliptins, work by preventing the degradation of incretin (B1656795) hormones. rjsocmed.com The development of DPP-4 inhibitors has involved the exploration of various chemical scaffolds, including those that mimic the structure of peptide substrates. The constrained nature of aminocyclopentane derivatives makes them attractive candidates for peptidomimetic inhibitors, although specific inhibitory data for this compound was not found in the reviewed sources.

The general strategy involves using the cyclopentane ring to present key functional groups (the amino and carboxamide groups) in a spatially defined manner that mimics the transition state of the enzyme-substrate complex, leading to potent inhibition.

Table 1: Examples of Enzyme Classes Targeted by Inhibitors with Related Scaffolds This table is illustrative of the types of enzymes targeted by compounds with cyclopentane or similar rigid scaffolds, as direct inhibitory data for this compound was not found.

Enzyme ClassTherapeutic AreaRole of Rigid Scaffold
Cathepsins (e.g., Cathepsin K)Osteoporosis, CancerPresents functional groups in a specific orientation for optimal binding in the active site. rsc.orgnih.gov
Dipeptidyl Peptidase IV (DPP-4)Type 2 DiabetesMimics the peptide substrate to block the enzyme's activity. nih.govrjsocmed.com

Modulation of Neurotransmitter Systems and Receptor Ligand Binding

Analogs of this compound have been investigated for their ability to modulate neurotransmitter systems, particularly the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for drugs treating anxiety, epilepsy, and other neurological disorders.

The conformationally restricted cyclopentane ring in these analogs helps to probe the specific spatial requirements of GABA receptors. Studies have been conducted on various isomers of aminocyclopentane carboxylic acids to determine their activity at different GABA receptor subtypes, such as GABAA and GABAC (now classified as GABAA-ρ) receptors. nih.gov

Research on cyclopentane and cyclopentene (B43876) analogs of GABA has shown that stereochemistry plays a crucial role in their activity and selectivity. For example, trans-3-aminocyclopentane-1-carboxylic acid was found to be a potent agonist at GABAA receptors. nih.gov Furthermore, studies on the enantiomers of cis- and trans-3-aminocyclopentanecarboxylic acids have revealed distinct activities at GABAC receptors, with some acting as partial agonists and others as antagonists. nih.gov

The following table summarizes the activity of some cyclopentane GABA analogs at recombinant human GABAC (ρ1 and ρ2) receptors. It is important to note that these are carboxylic acid analogs and not the specific carboxamide of interest, but they demonstrate the principle of how the cyclopentane scaffold influences receptor binding.

Table 2: Activity of Cyclopentane GABA Analogs at Recombinant Human GABAC Receptors

CompoundReceptor SubtypeActivityEC50 / Ki (μM)
(+)-TACPρ1Partial Agonist2.7 ± 0.2
ρ2Partial Agonist1.45 ± 0.22
(+)-CACPρ1Partial Agonist26.1 ± 1.1
ρ2Partial Agonist20.1 ± 2.1
(-)-CACPρ1Partial Agonist78.5 ± 3.5
ρ2Partial Agonist63.8 ± 23.3
(+)-4-ACPCAρ1Antagonist6.0 ± 0.1
ρ2Antagonist4.7 ± 0.3
(Data sourced from a study on the effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. nih.gov)

Antimicrobial and Antifungal Activity Mechanisms

A notable related compound in this area is cispentacin , which is the (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid. nih.govnih.gov This stereoisomer of the carboxylic acid analog of the target compound has demonstrated potent antifungal activity, particularly against Candida albicans. rjsocmed.comnih.gov

The mechanism of action of cispentacin involves its active transport into fungal cells via amino acid permeases. mdpi.com Once inside the cell, it is believed to interfere with amino acid metabolism. More specifically, a related cyclic β-amino acid, BAY 10-8888, has been shown to inhibit isoleucyl-tRNA synthetase, which leads to the disruption of protein biosynthesis and ultimately inhibits fungal growth. nih.gov It is plausible that cispentacin and its analogs, including the carboxamide derivative, could share a similar mechanism of action.

The in vitro antifungal activity of cispentacin against various clinical isolates of Candida albicans is summarized in the table below.

Table 3: In Vitro Antifungal Activity of Cispentacin against Candida albicans

C. albicans IsolateIC50 (µg/mL)
Clinical Isolate 16.3 - 12.5
Clinical Isolate 26.3 - 12.5
Clinical Isolate 36.3 - 12.5
Clinical Isolate 46.3 - 12.5
(Data is presented as a range observed across multiple clinical isolates as reported in a study on the in vitro and in vivo antifungal activities of cispentacin. nih.gov)

While cispentacin itself shows promising antifungal properties, the activity of the (1S,2S)-carboxamide derivative has not been as extensively reported in the literature reviewed. Structure-activity relationship studies would be necessary to determine if the carboxamide functional group and the (1S,2S) stereochemistry retain or modify this antifungal activity.

Role in Cell-Penetrating Peptide Design

The incorporation of conformationally constrained amino acids like this compound is a key strategy in the design of cell-penetrating peptides (CPPs). CPPs are short peptides that can traverse cellular membranes and are used as vectors to deliver various molecular cargo into cells.

The rigid cyclopentane ring of 2-aminocyclopentanecarboxylic acid (ACPC) isomers helps to induce and stabilize specific secondary structures in peptides, such as helices and turns. nih.gov This pre-organization of the peptide backbone into a defined conformation can enhance its interaction with the cell membrane and facilitate internalization. The conformational stability also contributes to increased resistance against proteolytic degradation, a major hurdle for the therapeutic use of peptides. nih.gov

By replacing natural amino acids with ACPC derivatives, peptide chemists can create peptidomimetics with improved pharmacological properties. The specific stereochemistry of the aminocyclopentane unit dictates the resulting peptide conformation. For example, peptides incorporating β-amino acids like ACPC have been shown to form stable helical structures. wikipedia.org

The ability to control the spatial arrangement of side chains by incorporating a constrained scaffold like this compound is crucial for optimizing the amphipathicity of CPPs—a key factor for their cell-penetrating ability. This rational design approach allows for the creation of more efficient and stable CPPs for drug delivery applications. mdpi.com

Future Prospects and Emerging Research Areas

Development of Novel and Green Synthetic Methodologies for (1S,2S)-2-Aminocyclopentane-1-carboxamide

The demand for enantiomerically pure this compound and its derivatives in drug discovery and materials science has spurred the development of more efficient, scalable, and environmentally friendly synthetic routes. Traditional methods often involve multiple steps, harsh reagents, and challenging purifications. Current research is focused on overcoming these limitations through biocatalysis and continuous flow chemistry.

Enzymatic Synthesis: Biocatalysis offers a powerful green alternative for the synthesis of chiral amines and amino acids. Lipases, in particular, have been successfully employed for the kinetic resolution of racemic mixtures of cyclic β-amino acid esters through enantioselective hydrolysis. mdpi.com For instance, lipase from Burkholderia cepacia (PSIM) has demonstrated high enantioselectivity (E > 200) in the hydrolysis of related β-amino carboxylic esters, yielding enantiopure amino acids and unreacted esters. mdpi.com This enzymatic approach provides access to specific stereoisomers with excellent enantiomeric excess (≥99%) and good chemical yields. mdpi.com The principles of this methodology could be adapted for the large-scale production of this compound precursors. Furthermore, the "hydantoinase process," a multi-enzymatic system, is an established industrial method for producing various D-amino acids and could potentially be engineered for the synthesis of cyclopentane-based β-amino acids. mdpi.com

Continuous Flow Chemistry: Flow chemistry is emerging as a sustainable and efficient platform for the synthesis of active pharmaceutical ingredients (APIs). nih.govmdpi.com This technology offers advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scale-up. nih.gov A two-step continuous flow process has been successfully developed for the synthesis of 1,1-cyclopropane aminoketones, demonstrating the feasibility of this approach for constructing strained cyclic systems. mpg.dersc.org The application of flow chemistry to the synthesis of this compound could lead to higher productivity, reduced reaction times, and minimized waste generation compared to traditional batch processes. rsc.orgnih.gov

Synthetic ApproachKey AdvantagesPotential for this compound
Enzymatic Resolution High enantioselectivity, mild reaction conditions, reduced environmental impact.Production of enantiomerically pure precursors.
Continuous Flow Chemistry Increased efficiency and safety, scalability, automation potential.Streamlined, high-yield synthesis of the target compound.

Exploration of New Therapeutic Avenues for this compound-Based Compounds

The unique structural features of the this compound scaffold make it a "privileged structure" in drug design, capable of interacting with a variety of biological targets. nih.govresearchgate.net Researchers are leveraging this scaffold to develop novel inhibitors for enzymes implicated in a range of diseases, including metabolic disorders and osteoporosis.

Dipeptidyl Peptidase IV (DPP-4) Inhibition: DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes. nih.govoatext.com DPP-4 inhibitors, also known as gliptins, work by prolonging the action of incretin (B1656795) hormones, which stimulate insulin secretion. nih.gov The rigid cyclopentane (B165970) ring of this compound can serve as a scaffold to orient functional groups in a way that mimics the dipeptide substrates of DPP-4, leading to potent and selective inhibition. oatext.comnih.gov The design of novel inhibitors based on this scaffold could lead to new treatments for type 2 diabetes with improved pharmacokinetic profiles. nih.gov

Cathepsin K Inhibition: Cathepsin K is a cysteine protease that plays a crucial role in bone resorption by degrading type I collagen. rsc.orgnih.gov Inhibition of cathepsin K is a promising approach for the treatment of osteoporosis. nih.govnih.gov Several potent and selective cathepsin K inhibitors have been developed, with some reaching clinical trials. nih.govselleckchem.com The this compound scaffold can be used to design non-peptidic inhibitors that fit into the active site of cathepsin K, blocking its collagenolytic activity. rsc.org The development of new cathepsin K inhibitors based on this scaffold could offer a more targeted therapy for osteoporosis, potentially augmenting bone formation while preventing bone degradation. nih.gov

Therapeutic TargetDisease AreaRationale for using the this compound Scaffold
Dipeptidyl Peptidase IV (DPP-4) Type 2 DiabetesMimics the dipeptide substrate, enabling potent and selective inhibition.
Cathepsin K OsteoporosisProvides a rigid framework for designing non-peptidic inhibitors of bone resorption.

Integration of Computational and Experimental Approaches in Scaffold-Based Drug Discovery

The synergy between computational modeling and experimental synthesis is accelerating the discovery of new drugs based on the this compound scaffold. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are instrumental in designing and optimizing new therapeutic agents. nih.gov

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comdrugbank.com By analyzing the physicochemical properties and structural features of known active and inactive molecules, QSAR can predict the activity of novel, unsynthesized compounds. nih.govmdpi.com This approach allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis, thereby saving time and resources. mdpi.com For derivatives of this compound, QSAR can help identify key structural modifications that enhance potency and selectivity for a given biological target.

Molecular Docking and Dynamics: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov This technique is crucial for understanding the molecular interactions between this compound-based inhibitors and their target enzymes, such as DPP-4 and cathepsin K. nih.gov The information gleaned from docking studies can guide the rational design of more potent inhibitors. nih.gov Furthermore, molecular dynamics simulations can be used to study the stability of the ligand-receptor complex over time, providing a more dynamic picture of the binding event. mdpi.com

Computational TechniqueApplication in Drug DiscoveryRelevance to this compound
QSAR Predicts biological activity based on chemical structure.Optimizes derivatives for enhanced potency and selectivity.
Molecular Docking Predicts the binding mode and affinity of a ligand to its target.Guides the rational design of novel inhibitors.
Molecular Dynamics Simulates the movement of atoms and molecules over time.Assesses the stability of the inhibitor-target complex.

Application of this compound in Materials Science and Bioconjugation

The constrained cyclic structure of this compound and its derivatives makes them valuable building blocks for the construction of ordered molecular architectures in materials science.

Foldamers and Peptidomimetics: Foldamers are synthetic oligomers that adopt well-defined three-dimensional structures, similar to proteins. nih.gov The incorporation of cyclic β-amino acids, such as derivatives of this compound, into peptide chains can induce specific secondary structures, such as helices and turns. nih.govacs.orgresearchgate.net These conformationally pre-organized molecules, or peptidomimetics, are more resistant to enzymatic degradation than natural peptides and can be designed to mimic the structure and function of biologically important proteins. nih.gov For example, foldamers containing trans-(1S,2S)-2-aminocyclopentane-carboxylic acid have been designed as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.gov

Bioconjugation: Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new entity with combined properties. thermofisher.comvectorlabs.com The amino and carboxamide groups of this compound provide reactive handles for conjugation to other molecules, such as proteins, nucleic acids, or polymers. thermofisher.comnih.gov This allows for the creation of novel biomaterials with applications in drug delivery, diagnostics, and tissue engineering. The rigid cyclopentane scaffold can act as a stable linker, controlling the distance and orientation between the conjugated molecules.

Application AreaDescriptionRole of this compound
Foldamers Synthetic oligomers with predictable, stable secondary structures.Induces specific folding patterns in peptide chains.
Bioconjugation Covalent linking of molecules to create novel biomaterials.Serves as a stable, stereochemically defined linker.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (1S,2S)-2-Aminocyclopentane-1-carboxamide with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For cyclopentane-based carboxamides, chiral auxiliary-assisted cyclization or enzymatic resolution (e.g., using lipases) is commonly employed. For example, related compounds like (1R,3S)-3-Aminocyclopentanecarboxylic acid (98% ee) are synthesized using stereospecific reagents or chiral starting materials . Purification via recrystallization or chiral HPLC ensures enantiomeric purity.

Q. What precautions are necessary for safe handling and storage of this compound?

  • Methodological Answer :

  • Handling : Use personal protective equipment (PPE), avoid inhalation of dust, and work in a fume hood. Prolonged exposure should be minimized .
  • Storage : Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C. Avoid incompatible agents like oxidizing materials .

Q. How can the purity and stereochemical configuration of this compound be confirmed?

  • Methodological Answer :

  • Purity : Use HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers .
  • Stereochemistry : X-ray crystallography or NOESY NMR can confirm spatial arrangement. For example, (1S,2R)-cyclopropane derivatives were validated via 2D NMR .

Advanced Research Questions

Q. How can this compound be incorporated into peptide chains or bioactive molecules?

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Boc protection strategies. The carboxamide group can act as a backbone or side-chain modifier. For cyclopropane analogs, Diels-Alder adducts (e.g., ethyl(E)-3-nitroacrylate) enable functionalization .

Q. How should researchers reconcile contradictions in reported physical properties (e.g., melting points) for stereoisomeric analogs?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Characterize the compound via differential scanning calorimetry (DSC) and powder XRD. For instance, (1R,3S)-3-Aminocyclopentanecarboxylic acid has distinct melting points depending on optical purity .

Q. What experimental strategies assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–13) at 25°C/40°C and analyze degradation via LC-MS.
  • Thermal Stability : Use TGA/DSC to monitor decomposition. Store samples at elevated temperatures (e.g., 40°C) for weeks and track enantiomeric excess .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer : Key challenges include catalyst efficiency and racemization during purification. Optimize asymmetric hydrogenation conditions (e.g., Ru-BINAP catalysts) and use continuous-flow reactors to minimize side reactions. Chiral HPLC at pilot scale ensures purity .

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic reactions?

  • Methodological Answer : The cis-1,2-aminocarboxamide motif creates a rigid conformation, favoring intramolecular hydrogen bonding. This steric hindrance reduces nucleophilic attack at the carboxamide group compared to trans-isomers. Computational modeling (DFT) can predict reactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.